

An In-Depth Technical Guide to 2,6-Dichlorobenzylzinc Chloride Solution

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Compound of Interest

Compound Name: 2,6-Dichlorobenzylzinc chloride
solution

Cat. No.: B8688501

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Introduction: The Strategic Role of Organozinc Reagents in Modern Synthesis

Organozinc compounds, first discovered by Edward Frankland in 1848, represent one of the earliest classes of organometallic reagents known.^[1] For a considerable period, their application was overshadowed by the more reactive Grignard and organolithium reagents.^[2] However, the last few decades have witnessed a significant resurgence in their use, driven by their unique balance of reactivity and functional group tolerance.^{[2][3]} This renaissance is largely credited to their pivotal role in palladium- and nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, which has become an indispensable tool for carbon-carbon bond formation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).^{[2][3][4]}

Unlike their more reactive counterparts, organozinc reagents exhibit a remarkable tolerance for a wide array of sensitive functional groups such as esters, nitriles, and ketones.^[3] This chemoselectivity allows for their application late in a synthetic sequence, minimizing the need for cumbersome protection-deprotection steps and thereby streamlining the path to complex target molecules.

Within this important class of reagents, 2,6-Dichlorobenzylzinc chloride has emerged as a valuable building block. The steric hindrance and electronic effects imparted by the two ortho-chloro substituents provide unique reactivity profiles and can be strategically employed to

influence the conformation of the final products. This guide provides an in-depth technical overview of **2,6-Dichlorobenzylzinc chloride solution**, covering its properties, preparation, applications, and safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Core Properties and Specifications

2,6-Dichlorobenzylzinc chloride is typically supplied and used as a solution, most commonly in tetrahydrofuran (THF), due to its sensitivity to air and moisture.[5] The solution's properties are critical for its proper handling and use in synthesis.

Property	Value	Source(s)
CAS Number	307531-80-2	[5]
Molecular Formula	C ₇ H ₅ Cl ₂ Zn	[5]
Molecular Weight	260.86 g/mol	[5]
Appearance	Solution in THF	[5]
Typical Concentration	0.5 M in THF	[5]
Density (of 0.5M solution)	~0.991 g/mL at 25 °C	[5]
Boiling Point (of 0.5M solution)	~65 °C (THF)	[5]
Storage Temperature	2-8°C	[5]

Synthesis and Handling

In-Situ Preparation from 2,6-Dichlorobenzyl Chloride

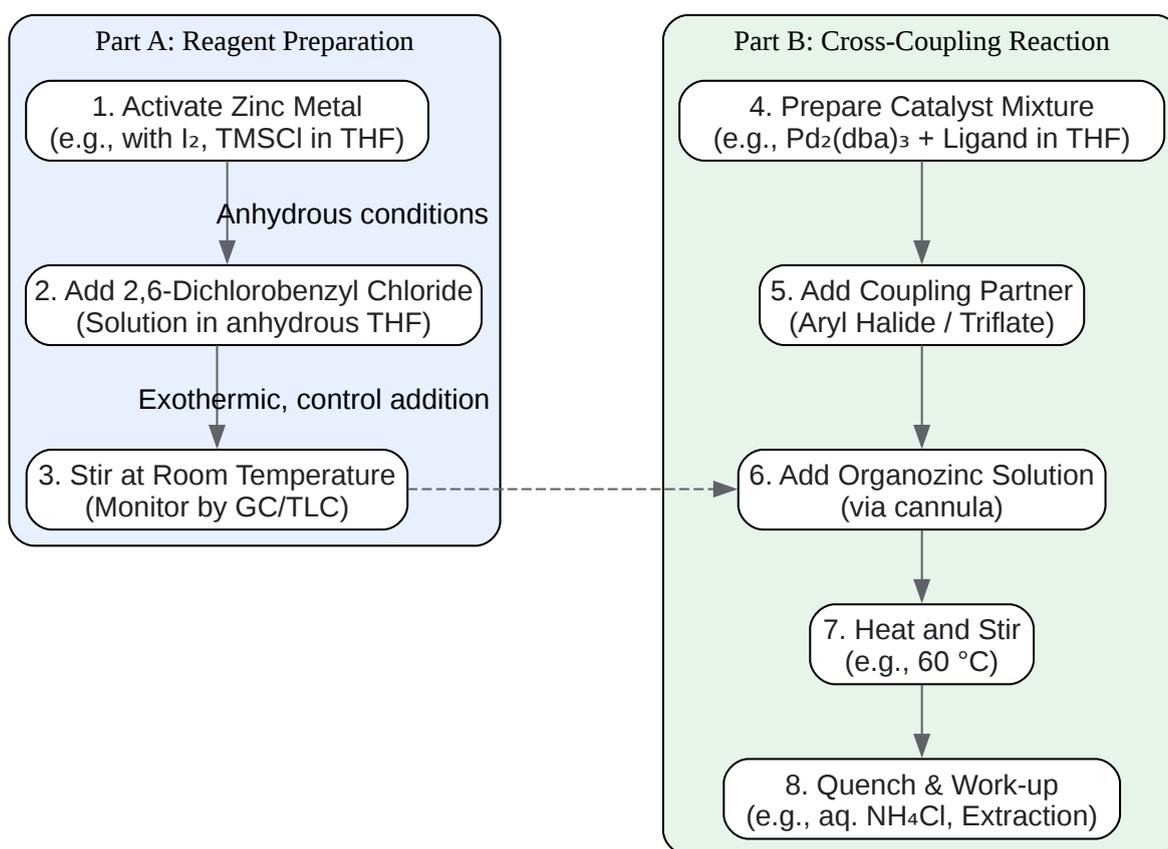
While commercially available, **2,6-Dichlorobenzylzinc chloride solution** is often prepared in situ for immediate use. The synthesis involves the direct oxidative addition of highly reactive zinc metal into the carbon-chlorine bond of the precursor, 2,6-Dichlorobenzyl chloride.

The precursor, 2,6-Dichlorobenzyl chloride (CAS No: 2014-83-7), is a solid at room temperature with a melting point of 36-39 °C. It is synthesized by the free-radical chlorination of 2,6-dichlorotoluene.[6][7]

The use of highly activated zinc, such as Rieke® Zinc, is crucial for achieving efficient conversion, as standard zinc metal is often not reactive enough to insert into the C-Cl bond.[3]

Workflow for Preparation and Use

The following diagram illustrates a typical laboratory workflow for the in-situ generation of the organozinc reagent and its subsequent use in a cross-coupling reaction.



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Caption: Workflow for in-situ preparation and Negishi coupling.

Safe Handling and Storage

Both the precursor, 2,6-Dichlorobenzyl chloride, and the resulting organozinc solution require careful handling.

- **2,6-Dichlorobenzyl Chloride (Precursor):** This compound is corrosive and causes severe skin burns and eye damage.[8][9] It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10]
- **2,6-Dichlorobenzylzinc Chloride Solution:** The solution is classified as a flammable liquid due to the THF solvent.[5] It is also harmful if swallowed and may cause respiratory irritation. [5] The reagent is highly sensitive to moisture and air; therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[1][11] Commercially available solutions are often packaged in Sure/Seal™ bottles to ensure longevity.[3] Store the solution tightly sealed at the recommended temperature of 2-8°C to minimize decomposition.[5]

Applications in Organic Synthesis: The Negishi Cross-Coupling

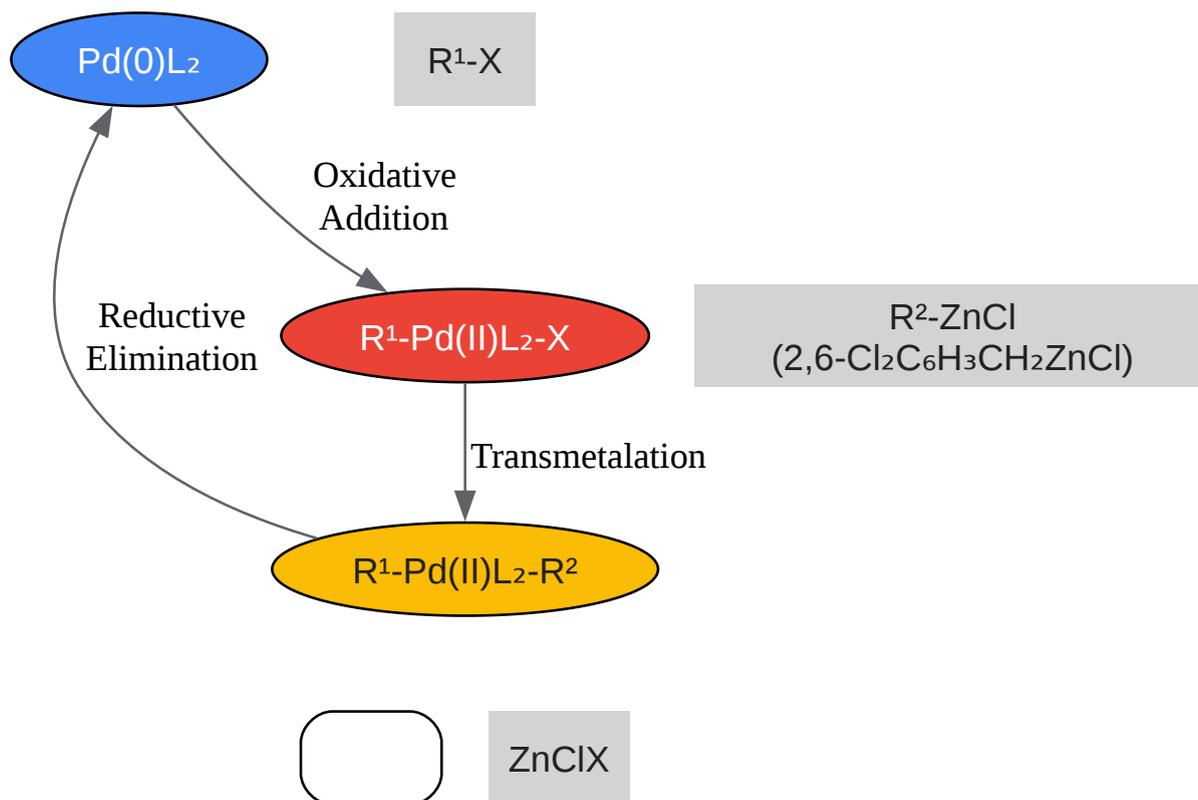
The primary application of 2,6-Dichlorobenzylzinc chloride is as a nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[1][4] This reaction forms a new carbon-carbon bond between the benzyl group and an sp^2 - or sp^3 -hybridized carbon of an organic halide or triflate.[4]

Reaction Mechanism

The catalytic cycle of the Negishi coupling is a well-established process involving three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the organic halide (R^1-X) to form a Pd(II) intermediate.
- **Transmetalation:** The organozinc reagent (R^2-ZnCl) transfers its organic group (R^2) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R^1-R^2), regenerating the Pd(0) catalyst which re-enters the cycle.



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